tert-butyl N-[3-bromo-2-(4-methoxyphenyl)propyl]carbamate
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Overview
Description
tert-butyl N-[3-bromo-2-(4-methoxyphenyl)propyl]carbamate: is an organic compound with the molecular formula C15H22BrNO3 and a molecular weight of 344.25 g/mol . This compound is characterized by the presence of a tert-butyl carbamate group, a bromo substituent, and a methoxyphenyl group. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-bromo-2-(4-methoxyphenyl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-bromo-2-(4-methoxyphenyl)propylamine. The reaction is carried out under controlled conditions, often using a base such as triethylamine to facilitate the formation of the carbamate bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[3-bromo-2-(4-methoxyphenyl)propyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products:
Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation and Reduction Reactions: Products include oxides and dehalogenated compounds.
Scientific Research Applications
Chemistry: tert-butyl N-[3-bromo-2-(4-methoxyphenyl)propyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology and Medicine: In biological research, this compound is used to study the effects of brominated and methoxylated compounds on biological systems. It is also investigated for its potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its reactivity and stability make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-bromo-2-(4-methoxyphenyl)propyl]carbamate involves its interaction with specific molecular targets. The bromo group can participate in nucleophilic substitution reactions, while the methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- tert-butyl N-(4-bromobutyl)carbamate
- tert-butyl N-(3-bromopropyl)carbamate
- tert-butyl N-(4-methoxyphenyl)carbamate
Uniqueness: tert-butyl N-[3-bromo-2-(4-methoxyphenyl)propyl]carbamate is unique due to the presence of both a bromo and a methoxyphenyl group. This combination imparts distinct reactivity and biological activity compared to other similar compounds. The methoxy group enhances its solubility and potential for π-π interactions, while the bromo group provides a site for nucleophilic substitution .
Properties
IUPAC Name |
tert-butyl N-[3-bromo-2-(4-methoxyphenyl)propyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO3/c1-15(2,3)20-14(18)17-10-12(9-16)11-5-7-13(19-4)8-6-11/h5-8,12H,9-10H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNUOHKHWIWMBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CBr)C1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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